N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline
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Overview
Description
N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline is a compound that features an imidazole ring attached to a benzyl group, which is further connected to a methylaniline moiety. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Imidazole-containing compounds, which this compound is a part of, are known to interact with a broad range of targets due to their versatile chemical and biological properties . For instance, they have been developed as drugs that bind to the heme center of the cytochrome P450 (CYP) superfamily of heme monooxygenases, inhibiting their function .
Mode of Action
Imidazole-containing compounds are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to different biological outcomes. For example, some imidazole-containing drugs bind to the heme center of enzymes in the CYP superfamily, inhibiting their function .
Biochemical Pathways
Imidazole-containing compounds are known to affect a wide range of biochemical pathways due to their diverse biological activities . For instance, they can inhibit the function of enzymes in the CYP superfamily, which are involved in a range of important chemical biotransformations across nature .
Pharmacokinetics
Imidazole-containing compounds are generally highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole-containing compounds are known to exhibit a variety of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It’s known that the physical and chemical properties of imidazole-containing compounds, such as their solubility in water and other polar solvents, can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline typically involves the formation of the imidazole ring followed by its attachment to the benzyl and methylaniline groups. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize continuous flow reactors and other advanced techniques to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the imidazole ring .
Scientific Research Applications
N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as catalysts and polymers.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Shares the imidazole and benzyl moieties but lacks the methylaniline group.
1-(4-Methoxyphenyl)-1H-imidazole: Contains an imidazole ring with a different substituent on the benzyl group.
4-(Pyridin-3-yl)benzaldehyde: Features a pyridine ring instead of an imidazole ring.
Uniqueness
N-[4-(1H-imidazol-1-yl)benzyl]-3-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(4-imidazol-1-ylphenyl)methyl]-3-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c1-14-3-2-4-16(11-14)19-12-15-5-7-17(8-6-15)20-10-9-18-13-20/h2-11,13,19H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKRGRUUYODEAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NCC2=CC=C(C=C2)N3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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